molecular formula C7H6F3NO B12972746 4-(Difluoromethyl)-2-fluoro-6-methoxypyridine

4-(Difluoromethyl)-2-fluoro-6-methoxypyridine

Cat. No.: B12972746
M. Wt: 177.12 g/mol
InChI Key: VVZCUJNPSJVOAH-UHFFFAOYSA-N
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Description

4-(Difluoromethyl)-2-fluoro-6-methoxypyridine is a fluorinated heterocyclic compound It features a pyridine ring substituted with difluoromethyl, fluoro, and methoxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Difluoromethyl)-2-fluoro-6-methoxypyridine typically involves the introduction of fluorine atoms into the pyridine ring. One common method is the difluoromethylation of pyridine derivatives using difluorocarbene reagents. This reaction can be catalyzed by transition metals such as palladium or copper under mild conditions . Another approach involves the nucleophilic substitution of a suitable pyridine precursor with difluoromethylating agents .

Industrial Production Methods

Industrial production of this compound may involve large-scale difluoromethylation reactions using optimized catalysts and reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

4-(Difluoromethyl)-2-fluoro-6-methoxypyridine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine oxides, while substitution reactions can produce a variety of functionalized pyridine derivatives .

Scientific Research Applications

4-(Difluoromethyl)-2-fluoro-6-methoxypyridine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(Difluoromethyl)-2-fluoro-6-methoxypyridine involves its interaction with specific molecular targets. The difluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, allowing it to interact more effectively with biological membranes and proteins. The fluorine atoms can also influence the compound’s electronic properties, affecting its reactivity and binding affinity .

Comparison with Similar Compounds

Similar Compounds

  • 4-(Trifluoromethyl)-2-fluoropyridine
  • 4-(Difluoromethyl)-2-chloropyridine
  • 4-(Difluoromethyl)-2-methoxypyridine

Uniqueness

4-(Difluoromethyl)-2-fluoro-6-methoxypyridine is unique due to the presence of both difluoromethyl and methoxy groups on the pyridine ring. This combination of substituents imparts distinct chemical and physical properties, such as enhanced lipophilicity and metabolic stability, making it valuable for various applications .

Properties

Molecular Formula

C7H6F3NO

Molecular Weight

177.12 g/mol

IUPAC Name

4-(difluoromethyl)-2-fluoro-6-methoxypyridine

InChI

InChI=1S/C7H6F3NO/c1-12-6-3-4(7(9)10)2-5(8)11-6/h2-3,7H,1H3

InChI Key

VVZCUJNPSJVOAH-UHFFFAOYSA-N

Canonical SMILES

COC1=NC(=CC(=C1)C(F)F)F

Origin of Product

United States

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